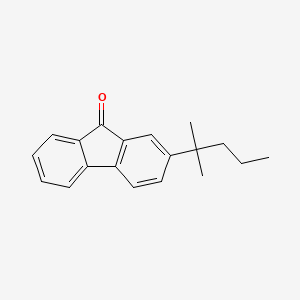
Methyl 2-cyano-3-phenyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-phenyloxirane-2-carboxylate: is an organic compound with the molecular formula C11H9NO3 It is a derivative of oxirane, featuring a cyano group and a phenyl group attached to the oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-cyano-3-phenyloxirane-2-carboxylate typically begins with the reaction of benzaldehyde with malononitrile to form 2-cyano-3-phenylacrylic acid.
Cyclization: The 2-cyano-3-phenylacrylic acid is then subjected to cyclization using a suitable base, such as sodium hydroxide, to form the oxirane ring.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-cyano-3-phenyloxirane-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxirane derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions due to its unique structure.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its ability to interact with biological molecules.
Biochemical Research: Used in studies to understand enzyme mechanisms and protein interactions.
Industry:
Materials Science: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 2-cyano-3-phenyloxirane-2-carboxylate involves its ability to interact with nucleophiles due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions .
Comparaison Avec Des Composés Similaires
Methyl 3-phenyloxirane-2-carboxylate: Similar structure but lacks the cyano group.
2-methyl-3-phenyloxirane-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of an ester group.
2-methyl-3-phenyloxirane-2-methoxycarboxylate: Similar structure with a methoxy group instead of a cyano group.
Uniqueness: Methyl 2-cyano-3-phenyloxirane-2-carboxylate is unique due to the presence of both a cyano group and an oxirane ring, which imparts distinct reactivity and potential for diverse applications in organic synthesis and pharmaceuticals.
Propriétés
Numéro CAS |
90179-18-3 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
methyl 2-cyano-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-14-10(13)11(7-12)9(15-11)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Clé InChI |
CTDZXHJTBYJEGK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C(O1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
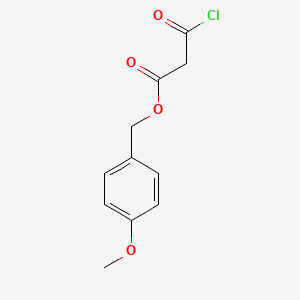
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
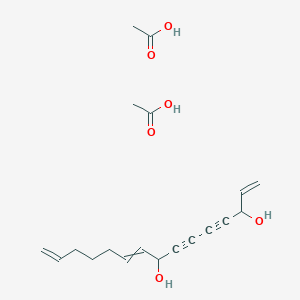
![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)
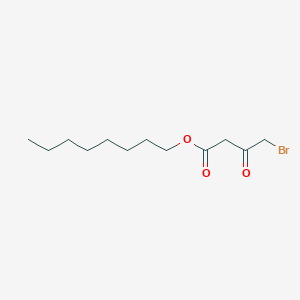
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)

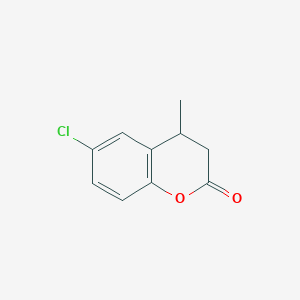
![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)
